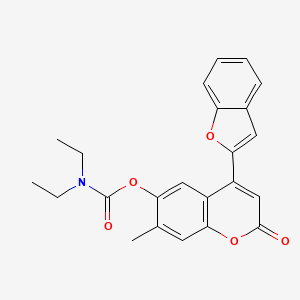

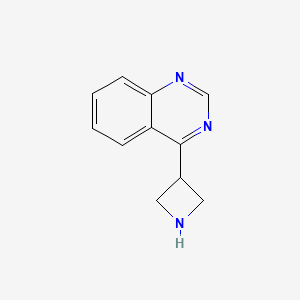

4-(Azetidin-3-yl)quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Azetidin-3-yl)quinazoline is a chemical compound with the CAS Number: 2160312-50-3 . It has a molecular weight of 185.23 . The IUPAC name for this compound is 4-(azetidin-3-yl)quinazoline .

Synthesis Analysis

Quinazoline derivatives have drawn attention due to their significant biological activities . Synthetic methods for quinazoline derivatives are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, the Aza-Diels-Alder reaction involving the coupling of imine and electron-rich alkene has become a powerful tool for the synthesis of quinazoline derivatives .Molecular Structure Analysis

The InChI code for 4-(Azetidin-3-yl)quinazoline is 1S/C11H11N3/c1-2-4-10-9(3-1)11(14-7-13-10)8-5-12-6-8/h1-4,7-8,12H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Quinazoline derivatives have been used in various chemical reactions. For instance, they have been used in Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . These reactions have been used to synthesize a variety of quinazoline compounds with different biological activities .Physical And Chemical Properties Analysis

4-(Azetidin-3-yl)quinazoline has a molecular weight of 185.23 . It is stored at a temperature of -10 degrees . The physical form of this compound is oil .科学的研究の応用

- Targeted Therapy for Bladder Cancer : Bladder cancer is a complex disorder with diverse genetic backgrounds. Quinazoline derivatives, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib, have been approved for clinical use against bladder cancer. These compounds act by inhibiting specific molecular pathways, making them valuable tools in personalized medicine .

Antimicrobial and Antiviral Activities

Quinazoline-based molecules demonstrate a broad spectrum of medicinal activities. For instance:

- Antibacterial and Antifungal Properties : Some quinazoline derivatives exhibit antibacterial and antifungal effects. Their structural diversity allows for tailored modifications to enhance efficacy against specific pathogens .

Biopharmaceutical Applications

Quinazoline and quinazolinone derivatives have attracted attention due to their distinct biopharmaceutical activities:

- Drug Discovery and Optimization : Researchers explore quinazoline-based compounds for drug development. Their unique chemical scaffolds offer opportunities for designing novel pharmaceutical agents .

Synthesis and Characterization

Understanding the compound’s structure is crucial for its applications:

- Chemical Composition : 4-(Azetidin-3-yl)quinazoline has the molecular formula C22H17N7O4 with a mass of 443.41 g/mol .

Future Prospects

Scientists continue to design and synthesize new quinazoline-based compounds. These efforts aim to expand the repertoire of anticancer drugs and explore additional therapeutic applications .

作用機序

Target of Action

Quinazoline derivatives, which include 4-(azetidin-3-yl)quinazoline, have been found to exhibit broad-spectrum antimicrobial activity .

Mode of Action

It is known that certain quinazoline derivatives can inhibit biofilm formation in bacteria such as pseudomonas aeruginosa . This suggests that 4-(Azetidin-3-yl)quinazoline may interact with its targets to prevent the formation of biofilms, thereby inhibiting bacterial growth.

Biochemical Pathways

It is known that quinazoline derivatives can inhibit biofilm formation and other virulence factors in bacteria . This suggests that 4-(Azetidin-3-yl)quinazoline may affect pathways related to biofilm formation and bacterial virulence.

Pharmacokinetics

Quinazoline derivatives are generally known for their broad range of pharmacological activities , which suggests that they may have favorable ADME properties.

Result of Action

It is known that certain quinazoline derivatives can inhibit biofilm formation and other virulence factors in bacteria . This suggests that 4-(Azetidin-3-yl)quinazoline may have similar effects.

Action Environment

The broad-spectrum antimicrobial activity of quinazoline derivatives suggests that they may be effective in a variety of environments .

将来の方向性

Quinazoline derivatives, including 4-(Azetidin-3-yl)quinazoline, have potential therapeutic applications. They are being designed and synthesized as potential drugs of anticancer potency . Furthermore, quinazolinone and quinazoline derivatives are being explored for their potential in treating various diseases .

特性

IUPAC Name |

4-(azetidin-3-yl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-4-10-9(3-1)11(14-7-13-10)8-5-12-6-8/h1-4,7-8,12H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZODHQXSPEMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-phenylethane-1-sulfonamide](/img/structure/B2636500.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2636502.png)

![N-[1-(Oxan-4-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2636513.png)

![2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane](/img/structure/B2636515.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(dimethylamino)benzamide](/img/structure/B2636516.png)

![N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2636517.png)